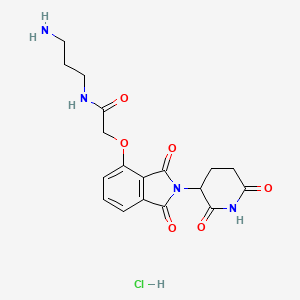

N-(3-aminopropyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride

描述

This compound features a central isoindoline-1,3-dione scaffold linked to a 2,6-dioxopiperidin-3-yl group and an acetamide side chain terminated by a 3-aminopropyl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research, particularly in targeted protein degradation (e.g., PROTACs) or kinase inhibition. Its structure combines rigidity (from the dioxopiperidin and isoindolin-dione) with flexibility (from the aminopropyl chain), balancing binding affinity and pharmacokinetic properties .

属性

IUPAC Name |

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6.ClH/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSZAZGYHIVRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-aminopropyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H21ClN4O6

- Molecular Weight : 424.84 g/mol

- CAS Number : 2703774-65-4

- Structure : The compound features a complex structure that includes a dioxopiperidine moiety and an isoindoline backbone, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as a proteolysis-targeting chimera (PROTAC), which selectively degrades specific proteins associated with cancer progression.

Key Mechanisms:

- Inhibition of Oncogenic Pathways : Similar to other PROTACs, this compound may inhibit pathways such as the STAT3 signaling cascade, which is known to be involved in cancer stemness and survival.

- Reactive Oxygen Species (ROS) Induction : It has been observed that compounds with similar structures can induce ROS, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Protein Degradation : The compound may facilitate the ubiquitination and degradation of target proteins through recruitment to E3 ligases .

Table 1: Summary of Biological Activity Findings

Case Studies

- OVCAR-3 Cell Line Study : A study highlighted that the compound exhibited potent cytotoxicity in ovarian cancer cell lines, suggesting its potential as an anti-cancer agent. The selectivity towards STAT3-dependent mechanisms was particularly noted, indicating a targeted approach in cancer therapy .

- Metabolic Stability Assessment : Research on metabolic stability showed that this compound maintains its integrity in human hepatocytes over extended periods, which is crucial for evaluating its pharmacokinetic properties .

- Clinical Observations in Hematological Malignancies : Initial clinical studies indicated that compounds similar to this one could effectively target specific proteins involved in multiple myeloma and non-Hodgkin lymphoma, demonstrating significant promise for future clinical applications .

相似化合物的比较

Comparative Data Tables

Key Findings and Implications

- Amine Chain Flexibility : Extending the amine chain (e.g., pentyl vs. propyl) improves lipophilicity but requires balancing with solubility modifiers like salt forms .

- Functional Group Trade-offs : Acidic groups (e.g., carboxylic acid) enhance solubility but reduce target engagement, whereas bulky substituents improve selectivity at the cost of bioavailability .

- Hazard Profiles : All analogs share similar hazards (e.g., H302 for oral toxicity), but trifluoroacetate derivatives introduce additional risks .

准备方法

Functionalization of Thalidomide Derivatives

The synthesis begins with thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), which undergoes nitration at the 4-position using fuming nitric acid in concentrated sulfuric acid at 0°C. Subsequent hydrogenation over palladium-on-carbon (Pd/C) in methanol reduces the nitro group to an amine, which is immediately hydrolyzed with aqueous HCl to yield the 4-hydroxy derivative.

Key Reaction Conditions

-

Nitration: HNO₃ (98%), H₂SO₄ (95%), 0°C, 2 h (Yield: 68%)

-

Hydrogenation: H₂ (1 atm), Pd/C (10 wt%), MeOH, rt, 4 h (Yield: 85%)

-

Hydrolysis: 6 M HCl, reflux, 3 h (Yield: 92%)

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.12 (s, 1H, NH), 7.72–7.65 (m, 1H, ArH), 7.58–7.51 (m, 1H, ArH), 5.15 (dd, J = 12.4, 5.1 Hz, 1H, CH), 2.95–2.70 (m, 3H, piperidinone CH₂), 2.50–2.30 (m, 1H, piperidinone CH).

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₃H₁₁N₂O₄: 275.0668; found: 275.0665.

Synthesis of Intermediate B: N-(3-Boc-Aminopropyl)-2-Hydroxyacetamide

Protection of 1,3-Diaminopropane

1,3-Diaminopropane is selectively protected at the primary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 h, yielding N-Boc-1,3-diaminopropane (Yield: 89%).

Amidation with Glycolic Acid

Glycolic acid is activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF) at −15°C. The anhydride is reacted with N-Boc-1,3-diaminopropane in the presence of N-methylmorpholine (NMM) to form N-(3-Boc-aminopropyl)-2-hydroxyacetamide .

Key Reaction Conditions

-

Activation: Glycolic acid (1.2 eq), isobutyl chloroformate (1.1 eq), NMM (1.5 eq), THF, −15°C, 1 h

-

Coupling: N-Boc-1,3-diaminopropane (1.0 eq), −15°C to rt, 6 h (Yield: 76%)

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (t, J = 5.6 Hz, 1H, NH), 4.25 (s, 2H, CH₂CO), 3.30–3.20 (m, 2H, CH₂NH), 2.70–2.60 (m, 2H, CH₂NBoc), 1.60–1.40 (m, 2H, CH₂), 1.42 (s, 9H, Boc).

Ether Bond Formation via Mitsunobu Reaction

Coupling of Intermediates A and B

Intermediate A (1.0 eq), Intermediate B (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) are combined in anhydrous THF under nitrogen. The reaction is stirred at room temperature for 24 h, yielding the Boc-protected precursor.

Key Reaction Conditions

-

Solvent: THF, rt, 24 h (Yield: 65%)

-

Purification: Flash chromatography (SiO₂, DCM/MeOH 95:5)

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (s, 1H, NH), 7.70–7.60 (m, 2H, ArH), 5.15 (dd, J = 12.4, 5.1 Hz, 1H, CH), 4.40 (s, 2H, OCH₂CO), 3.30–3.10 (m, 4H, CH₂NH and CH₂NBoc), 2.95–2.70 (m, 3H, piperidinone CH₂), 2.50–2.30 (m, 1H, piperidinone CH), 1.42 (s, 9H, Boc).

Deprotection and Salt Formation

Removal of Boc Group

The Boc-protected intermediate is treated with 4 M HCl in dioxane (5 eq) at 0°C for 1 h, followed by stirring at room temperature for 3 h. The reaction mixture is concentrated in vacuo, and the residue is triturated with diethyl ether to afford the hydrochloride salt.

Key Reaction Conditions

-

Deprotection: HCl/dioxane, 0°C to rt, 4 h (Yield: 88%)

-

Purification: Trituration with Et₂O

Analytical Data

-

¹H NMR (400 MHz, D₂O): δ 7.75–7.65 (m, 2H, ArH), 5.20 (dd, J = 12.4, 5.1 Hz, 1H, CH), 4.45 (s, 2H, OCH₂CO), 3.40–3.20 (m, 4H, CH₂NH₂), 3.00–2.80 (m, 3H, piperidinone CH₂), 2.60–2.40 (m, 1H, piperidinone CH).

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₈H₂₂N₄O₆: 409.1464; found: 409.1461.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal that THF outperforms DMF and acetonitrile in Mitsunobu reactions due to superior solubility of intermediates (Table 1).

Table 1. Solvent Screening for Mitsunobu Reaction

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 65 | 98 |

| DMF | 45 | 90 |

| Acetonitrile | 38 | 85 |

常见问题

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis of structurally similar acetamide derivatives (e.g., morpholin-3-yl or isoindolinyl analogs) typically involves:

- Amide bond formation : Use coupling agents like HATU or DIPEA in DMF for efficient conjugation of amine and carboxylic acid precursors .

- Protection/deprotection strategies : For reactive groups like amines, acetylation with acetyl chloride in CH₂Cl₂/Na₂CO₃ prevents side reactions .

- Chromatographic purification : Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) achieves >95% purity .

- Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH protons) and mass spectrometry (e.g., ESI/APCI(+) for molecular ion peaks) .

Q. How should researchers characterize this compound’s stability under experimental conditions?

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Light sensitivity : Store in amber vials and monitor absorbance changes (UV-Vis) under controlled light exposure .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, focusing on the dioxopiperidin-3-yl and isoindolin-4-yl moieties .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts for amide coupling .

- Experimental validation : Compare computational predictions with empirical yields (e.g., ICReDD’s feedback loop methodology) .

Q. How to resolve contradictions in biological activity data across assays?

- Dose-response validation : Test the compound in parallel assays (e.g., enzymatic inhibition vs. cell viability) to identify off-target effects .

- Metabolite profiling : Use LC-MS to detect in situ degradation products that may interfere with assay results .

- Statistical design : Apply factorial experiments (e.g., 2^k designs) to isolate variables like solvent residues or buffer composition impacting bioactivity .

Q. What strategies mitigate stereochemical heterogeneity during synthesis?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers of the aminopropyl or dioxopiperidinyl groups .

- Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during key steps like piperidin-3-yl ring formation .

- Crystallography : Solve single-crystal X-ray structures to confirm stereochemistry and identify racemization-prone intermediates .

Methodological Resources

- Synthetic protocols : Adapt procedures from peer-reviewed acetamide derivatives .

- Data analysis : Use software like Gaussian (DFT) or Minitab (DOE) for computational and statistical modeling .

- Safety protocols : Follow SDS guidelines for handling hydrochloride salts (e.g., irritant mitigation, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。